molecular formula C12H21NO5 B2856926 (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid CAS No. 143364-85-6

(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid

Cat. No.: B2856926
CAS No.: 143364-85-6
M. Wt: 259.302
InChI Key: ZOAFMGLANQGVKH-SFYZADRCSA-N
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Description

(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid is a complex organic compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a trimethyl-substituted oxazolidine ring. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids followed by cyclization to form the oxazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the use of high-purity reagents and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
  • 4-Iodobenzoic acid
  • 4,4’-Dichlorobenzophenone

Uniqueness

Compared to similar compounds, (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid stands out due to its unique oxazolidine ring structure and the presence of a tert-butoxycarbonyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4S,5R)-2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAFMGLANQGVKH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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